![molecular formula C9H17NO2 B1531805 (3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol CAS No. 1844202-89-6](/img/structure/B1531805.png)
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol
Overview
Description
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol, also known as CBMO, is a cyclic ether derivative of oxolane with a cyclobutylmethyl substituent on the nitrogen atom. This compound has been studied for its potential applications in scientific research due to its unique structure and properties. CBMO has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. In
Scientific Research Applications
Cyclodextrins in Drug-Delivery Systems
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with various molecules, enhancing the solubility, stability, and bioavailability of drugs. Their unique structure allows them to interact with a wide range of substances, including antibiotics and antibacterial agents, making them valuable in pharmaceutical applications for improving drug delivery and therapeutic efficacy (Boczar & Michalska, 2022).
Cyclotides as Drug Design Templates
Cyclotides are plant-derived proteins notable for their cyclic backbone and stable structure due to a cystine knot. Their inherent stability and bioactivity make them attractive scaffolds for peptide-based drug design. Methods for their production include solid-phase peptide synthesis and recombinant techniques, aiming at therapeutic applications and the development of novel drug leads (Craik et al., 2012).
Transition-Metal Phosphors in Organic Electronics
Transition-metal based phosphors, especially those with cyclometalating ligands, are highly emissive and can be tuned across the visible spectrum. These properties are utilized in organic light-emitting diodes (OLEDs) for displays and lighting applications. The review outlines methodologies for preparing such phosphors, indicating their potential in electronics and photonics (Chi & Chou, 2010).
Applications of 1,3,4-Oxadiazoles
Compounds with 1,3,4-oxadiazole nuclei exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Their versatile chemical structure allows for the development of new medicinal compounds. The synthesis and biological behavior of novel oxadiazole derivatives have been an area of significant interest, highlighting their potential in drug development (Bala, Kamboj, & Kumar, 2010).
Antimicrobial Applications of Cyclodextrin Complexes
Cyclodextrin complexes with antibiotics and antibacterial agents show promise in enhancing antimicrobial activity. These complexes can improve the solubility, stability, and efficacy of antibiotics, potentially offering new strategies for combating bacterial resistance and improving therapeutic outcomes (Boczar & Michalska, 2022).
properties
IUPAC Name |
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(7-3-2-4-7)8-5-12-6-9(8)11/h7-9,11H,2-6H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEUTIRDXFXQHW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1COC[C@H]1O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




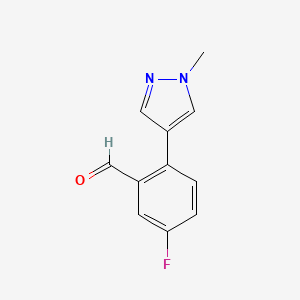
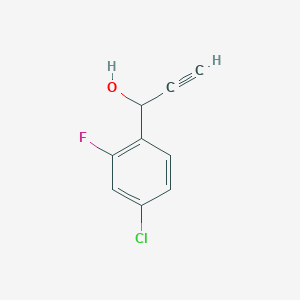
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
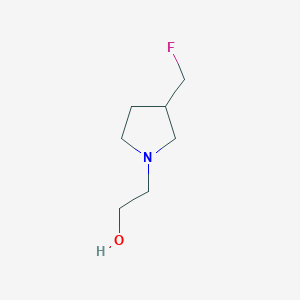
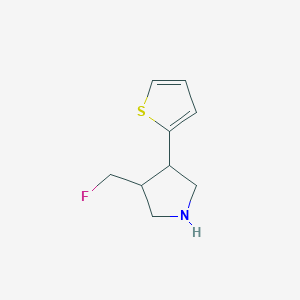
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
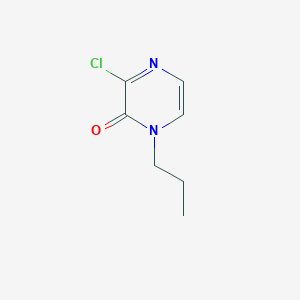
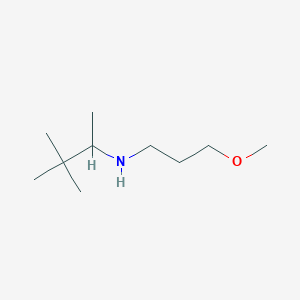
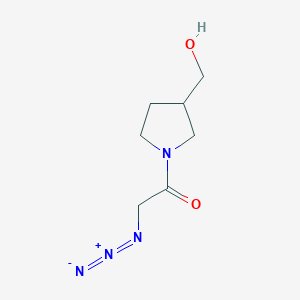
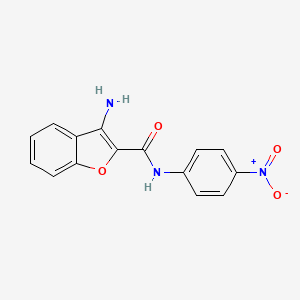
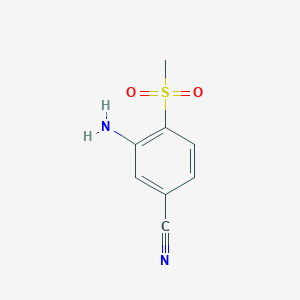
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)